Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole
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Overview
Description
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole: is a fluorinated heterocyclic compound with the molecular formula C₇H₁₁F₂N and a molecular weight of 147.17 g/mol . This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with two fluorine atoms attached to the cyclopentane ring in a cis configuration.
Preparation Methods
The synthesis of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrole ring system.
Fluorination: .
Purification: The final product is purified using techniques such as or to obtain the desired compound with high purity.
Industrial production methods may involve optimization of these steps to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Mechanism of Action
The mechanism of action of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole can be compared with other fluorinated heterocycles, such as:
cis-4,4-Difluorooctahydrocyclopenta[b]pyrrole: Similar structure but with a different ring fusion pattern.
trans-4,4-Difluorooctahydrocyclopenta[c]pyrrole: Different stereochemistry with fluorine atoms in a trans configuration.
4,4-Difluorooctahydrocyclopenta[c]pyrrole: Lacks the cis configuration, leading to different chemical and biological properties.
The uniqueness of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole lies in its specific stereochemistry and fluorination pattern, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C7H11F2N |
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Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3aS,6aR)-4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
AXWZHQLOPCLIMR-NTSWFWBYSA-N |
Isomeric SMILES |
C1CC([C@H]2[C@@H]1CNC2)(F)F |
Canonical SMILES |
C1CC(C2C1CNC2)(F)F |
Origin of Product |
United States |
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